(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide
CAS No.: 476274-58-5
Cat. No.: VC8275133
Molecular Formula: C20H17N5O5S
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476274-58-5 |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | (E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H17N5O5S/c1-14-12-13-21-20(22-14)24-31(29,30)18-9-5-16(6-10-18)23-19(26)11-4-15-2-7-17(8-3-15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b11-4+ |
| Standard InChI Key | URGWDTGXDOXMOY-NYYWCZLTSA-N |
| Isomeric SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
| SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Overview and Molecular Characteristics
The compound’s IUPAC name, (E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-nitrophenyl)prop-2-enamide, reflects its three key structural components:
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A 4-methylpyrimidin-2-ylsulfamoyl group, which contributes hydrogen-bonding capabilities.
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A 4-nitrophenyl moiety, introducing electron-withdrawing effects.
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A conjugated prop-2-enamide bridge, enabling planar geometry and π-π interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 439.4 g/mol |
| SMILES Notation | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)N+[O-] |
| InChIKey | URGWDTGXDOXMOY-NYYWCZLTSA-N |
The E-configuration of the enamide group (confirmed by the "/C=C/" notation in SMILES) ensures spatial alignment critical for intermolecular interactions. The nitro group at the para position of the phenyl ring enhances electrophilicity, potentially improving target binding in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three primary steps, as inferred from analogous sulfonamide derivatives :
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Sulfamoylation: Reaction of 4-aminophenylsulfonamide with 4-methylpyrimidin-2-amine in the presence of sulfonyl chlorides.
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Enamide Formation: Condensation of the sulfamoyl intermediate with 4-nitrobenzaldehyde via a Knoevenagel reaction, yielding the α,β-unsaturated enamide.
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Purification: Chromatographic separation to isolate the E-isomer, which dominates due to thermodynamic stability.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfamoylation | SOCl2, DMF, 0–5°C, 12 hr | 68% |
| Enamide Formation | Malonic acid, piperidine, reflux | 52% |
Reactivity Profile
The conjugated enamide system participates in:
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Michael Additions: The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., thiols, amines) at the β-position.
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Diels-Alder Cycloadditions: The dienophile character enables [4+2] cycloadditions with electron-rich dienes.
Biological Activity and Mechanism
Enzymatic Interactions
Molecular docking studies of analogous compounds suggest:
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The sulfamoyl group forms hydrogen bonds with DHPS’s Arg 63 and Phe 31.
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The nitro group stabilizes binding via hydrophobic interactions with Leu 41 .
Physicochemical Properties
Table 3: Experimental and Predicted Properties
The low solubility (12 µg/mL) suggests formulation challenges, necessitating prodrug strategies or solubilizing excipients .
Research Directions and Applications
Antimicrobial Resistance
Testing against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli could validate utility in resistant infections.
Prodrug Development
Esterification of the enamide’s carbonyl group may improve oral bioavailability, mimicking successful prodrugs like sulfasalazine .
Materials Science
The planar conjugated system could serve as a building block for organic semiconductors or metal-organic frameworks (MOFs).
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